Product packaging for Chlorantholide E(Cat. No.:)

Chlorantholide E

Cat. No.: B1169390
M. Wt: 278.30 g/mol
InChI Key: MNNCBMRTYDNEHU-FBUXBERBSA-N
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Description

Chlorantholide E is a useful research compound. Its molecular formula is C15H18O5 and its molecular weight is 278.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O5 B1169390 Chlorantholide E

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,8aS,9S,9aR)-9,9a-dihydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-7-4-9(16)6-14(3)10(7)5-11-8(2)12(17)20-15(11,19)13(14)18/h4,10,13,18-19H,5-6H2,1-3H3/t10-,13-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNCBMRTYDNEHU-FBUXBERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3(C2O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)O[C@]3([C@H]2O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Case of Chlorantholide E: A Search for a Molecule

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and scholarly articles, no specific information regarding the structure, isolation, synthesis, or biological activity of a compound named "Chlorantholide E" could be located. This suggests that "this compound" may be a very rare, newly discovered, or potentially misidentified natural product that has not yet been characterized in published literature.

This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a detailed technical overview of this compound, covering its structure elucidation and confirmation. However, the absence of primary literature on this specific molecule makes it impossible to fulfill the core requirements of presenting quantitative data, experimental protocols, and visualizations of its biochemical pathways or synthetic routes.

The conducted search encompassed a wide range of keywords and strategies, including:

  • "this compound structure elucidation"

  • "this compound total synthesis"

  • "this compound spectroscopic data"

  • "isolation and structure elucidation of this compound"

  • "NMR and MS data of this compound"

  • "X-ray crystal structure of this compound"

  • "biological studies of this compound"

These queries were designed to retrieve seminal papers detailing the initial discovery, structural characterization, and any subsequent synthetic efforts or biological investigations. The lack of any specific results indicates that the scientific community has not yet published on a molecule with this designation.

The General Approach to Structure Elucidation of a Novel Natural Product

While information on this compound is unavailable, we can outline the general workflow that would be followed for the structure elucidation and confirmation of a newly discovered natural product. This process is a cornerstone of natural product chemistry and drug discovery.

A logical workflow for such an investigation is presented below:

Structure_Elucidation_Workflow cluster_0 Isolation and Purification cluster_1 Structure Elucidation cluster_2 Structure Confirmation cluster_3 Biological Evaluation Extraction Extraction Chromatographic_Separation Chromatographic_Separation Extraction->Chromatographic_Separation Crude Extract Pure_Compound Pure_Compound Chromatographic_Separation->Pure_Compound Fractions Spectroscopic_Analysis Spectroscopic_Analysis Pure_Compound->Spectroscopic_Analysis Sample XRay_Crystallography XRay_Crystallography Pure_Compound->XRay_Crystallography Crystal Spectroscopic_Comparison Spectroscopic_Comparison Pure_Compound->Spectroscopic_Comparison Natural Data Proposed_Structure Proposed_Structure Spectroscopic_Analysis->Proposed_Structure Spectral Data Database_Comparison Database_Comparison Proposed_Structure->Database_Comparison Hypothesis Total_Synthesis Total_Synthesis Proposed_Structure->Total_Synthesis Target Synthetic_Compound Synthetic_Compound Total_Synthesis->Synthetic_Compound Synthetic_Compound->Spectroscopic_Comparison Synthetic Data Absolute_Configuration Absolute_Configuration XRay_Crystallography->Absolute_Configuration Confirmed_Structure Confirmed_Structure Absolute_Configuration->Confirmed_Structure Spectroscopic_Comparison->Confirmed_Structure Bioassays Bioassays Confirmed_Structure->Bioassays Biological_Activity Biological_Activity Bioassays->Biological_Activity

Figure 1: Generalized workflow for the isolation and structure elucidation of a novel natural product. This diagram illustrates the typical progression from initial extraction from a natural source to the final confirmation of the chemical structure and evaluation of its biological activity.

Key Experimental Protocols in Structure Elucidation

The following sections detail the standard methodologies employed in the structural analysis of a new chemical entity.

Table 1: Spectroscopic Techniques for Structure Elucidation
TechniqueInformation ProvidedTypical Data Format
Nuclear Magnetic Resonance (NMR)
1H NMRNumber of unique protons, their chemical environment, and connectivity.Chemical shift (δ) in ppm, integration, multiplicity.
13C NMRNumber of unique carbons and their chemical environment (sp3, sp2, sp).Chemical shift (δ) in ppm.
COSY (Correlation Spectroscopy)Shows proton-proton (1H-1H) couplings within a spin system.2D plot with cross-peaks indicating coupled protons.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly attached to carbons (1H-13C).2D plot with cross-peaks showing C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two to three bonds.2D plot revealing longer-range H-C connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy)Indicates protons that are close in space, aiding in stereochemistry determination.2D plot with cross-peaks between spatially proximate protons.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS)Provides the exact mass of the molecule, allowing for the determination of its molecular formula.m/z value with high precision (e.g., to four decimal places).
Tandem Mass Spectrometry (MS/MS)Fragments the molecule to provide information about its substructures.Fragmentation pattern showing m/z values of daughter ions.
Other Spectroscopic Methods
Infrared (IR) SpectroscopyIdentifies the presence of specific functional groups (e.g., C=O, O-H, N-H).Wavenumber (cm-1) of absorption bands.
Ultraviolet-Visible (UV-Vis) SpectroscopyIndicates the presence of chromophores and conjugated systems.Wavelength of maximum absorbance (λmax).
Experimental Protocols

1. General Experimental Procedures for Spectroscopic Analysis:

  • NMR Spectroscopy: A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, CD3OD, DMSO-d6). 1H, 13C, and 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-800 MHz).

  • High-Resolution Mass Spectrometry (HRMS): A dilute solution of the sample is analyzed using an HRMS instrument, often with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, to determine the accurate mass and molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum is typically recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film of the sample on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • UV-Vis Spectroscopy: The UV-Vis spectrum is obtained by dissolving the sample in a suitable solvent (e.g., methanol or ethanol) and measuring the absorbance over a range of wavelengths (typically 200-800 nm).

2. X-ray Crystallography for Absolute Structure Confirmation:

For a definitive confirmation of the three-dimensional structure, including its absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.

XRay_Workflow Pure_Compound Pure_Compound Crystallization Crystallization Pure_Compound->Crystallization Solution Single_Crystal Single_Crystal Crystallization->Single_Crystal Slow Evaporation, etc. XRay_Diffractometer XRay_Diffractometer Single_Crystal->XRay_Diffractometer Mounting Diffraction_Data Diffraction_Data XRay_Diffractometer->Diffraction_Data X-ray Beam Structure_Solution Structure_Solution Diffraction_Data->Structure_Solution Phase Problem Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Initial Model Final_Crystal_Structure Final_Crystal_Structure Structure_Refinement->Final_Crystal_Structure R-factor Minimization Absolute_Configuration Absolute_Configuration Final_Crystal_Structure->Absolute_Configuration Flack Parameter

Figure 2: Workflow for single-crystal X-ray crystallography. This diagram outlines the steps from obtaining a pure compound to determining its absolute three-dimensional structure.

Protocol for X-ray Crystallography:

  • Crystallization: High-quality single crystals of the purified compound are grown. This is often the most challenging step and involves screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which a molecular model is built. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Conclusion

While the specific details for this compound remain elusive, the established methodologies of natural product chemistry provide a clear roadmap for the elucidation and confirmation of its structure, should it be isolated and characterized in the future. The combination of spectroscopic analysis, particularly multidimensional NMR and high-resolution mass spectrometry, allows for the proposal of a planar structure and relative stereochemistry. Ultimately, total synthesis or single-crystal X-ray crystallography would provide the definitive confirmation of its complete three-dimensional architecture. The scientific community awaits the publication of data that would allow for the comprehensive technical guide on this compound to be written.

The Sesquiterpenoid Lactone Chlorantholide E: A Technical Guide to its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorantholide E, a notable sesquiterpenoid lactone, has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, focusing on its isolation from plant matrices. Detailed experimental protocols, derived from the established methodologies for the separation of related compounds, are presented to aid in its purification. Furthermore, this document summarizes the quantitative data available for closely related compounds to provide a contextual framework for expected yields. Finally, a putative signaling pathway is illustrated, based on the known biological activities of the broader class of sesquiterpenoid lactones, offering insights into the potential mechanisms of action of this compound.

Natural Sources of this compound

This compound has been identified as a natural constituent of the plant species Chloranthus elatior. This plant, belonging to the Chloranthaceae family, is a rich source of various sesquiterpenoids, including a series of chlorantholides (A-F). The aerial parts of Chloranthus elatior have been the primary material for the isolation of these compounds.

Isolation of this compound from Chloranthus elatior

While a specific, detailed protocol for the isolation of this compound with quantitative yields is not extensively documented in publicly available literature, a general methodology can be extrapolated from the successful isolation of its congeners, Chlorantholides A-F, from the same plant source. The following protocol is a composite representation of established techniques for the purification of sesquiterpenoid lactones from Chloranthus species.

Experimental Protocol

2.1.1. Plant Material and Extraction

  • Collection and Preparation: The aerial parts of Chloranthus elatior are collected, air-dried, and pulverized into a fine powder.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

2.1.2. Fractionation

  • Solvent Partitioning: The crude MeOH extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically ethyl acetate (EtOAc) and n-butanol (n-BuOH).

  • Fraction Selection: The EtOAc-soluble fraction, which is expected to contain the majority of sesquiterpenoid lactones, is selected for further purification.

2.1.3. Chromatographic Purification

  • Silica Gel Column Chromatography: The EtOAc fraction is subjected to column chromatography on a silica gel column. Elution is performed using a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known chlorantholides are pooled and further purified by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water.

  • Final Purification: Repeated preparative HPLC steps may be necessary to isolate this compound to a high degree of purity.

Quantitative Data
CompoundPlant SourceStarting MaterialYield (mg)Reference
Chlorelactone AChloranthus elatiorWhole plants (10 kg)8.0
Chlorelactone BChloranthus elatiorWhole plants (10 kg)5.0
ElatiorlabdaneChloranthus elatiorWhole plants (10 kg)12.0

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and associated signaling pathways of this compound is limited. However, as a member of the sesquiterpenoid lactone class of natural products, it is plausible that this compound shares similar mechanisms of action with other well-studied compounds in this family. Sesquiterpenoid lactones are known to possess a range of biological activities, including anti-inflammatory and anticancer effects. These effects are often mediated through the modulation of key cellular signaling pathways.

Putative Signaling Pathway Modulation

Based on the known activities of sesquiterpenoid lactones, a potential signaling pathway that this compound might influence is the NF-κB pathway. The NF-κB signaling cascade is a central regulator of inflammation and cell survival. Many sesquiterpenoid lactones are known to inhibit the activation of NF-κB.

A Technical Guide to the Biosynthetic Pathway of Jasmonates in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, the complete biosynthetic pathway of Chlorantholide E has not been extensively elucidated in publicly available scientific literature. To fulfill the request for an in-depth technical guide, this document provides a comprehensive overview of a well-characterized and analogous pathway: the biosynthesis of jasmonates. This guide serves as a detailed template, outlining the enzymatic steps, signaling cascades, quantitative data, and experimental methodologies that are central to the study of complex plant secondary metabolite pathways.

Introduction to Jasmonates

Jasmonates (JAs) are a class of lipid-derived phytohormones that play critical roles in a wide array of plant processes, including growth and development, defense against insect herbivores and microbial pathogens, and responses to abiotic stresses. The core molecule, jasmonic acid (JA), is synthesized from α-linolenic acid and can be further metabolized into various derivatives, the most biologically active of which is the isoleucine conjugate, jasmonoyl-L-isoleucine (JA-Ile). Understanding the intricate network of JA biosynthesis, catabolism, and signaling is paramount for researchers in plant science and for professionals in drug development seeking to modulate these pathways for agricultural or therapeutic purposes.

The Jasmonate Biosynthetic Pathway

The biosynthesis of jasmonic acid is a multi-step process that occurs across two cellular compartments: the chloroplast and the peroxisome.

2.1 Chloroplast-Localized Events:

  • Release of α-Linolenic Acid: The pathway is initiated by the release of α-linolenic acid (α-LeA) from plastidial membranes, a reaction mediated by lipases such as Phospholipase A1 (PLA1).

  • Oxygenation by Lipoxygenase (LOX): Free α-LeA is oxygenated by 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).

  • Dehydration by Allene Oxide Synthase (AOS): 13-HPOT is then rapidly converted to an unstable allene oxide by Allene Oxide Synthase (AOS), a member of the CYP74A family of cytochrome P450 enzymes.

  • Cyclization by Allene Oxide Cyclase (AOC): The allene oxide is cyclized by Allene Oxide Cyclase (AOC) to produce the first cyclic intermediate, (9S,13S)-12-oxophytodienoic acid (OPDA).

2.2 Peroxisome-Localized Events:

  • Import into Peroxisome: OPDA is transported from the chloroplast into the peroxisome.

  • Reduction by OPDA Reductase 3 (OPR3): Inside the peroxisome, the cyclopentenone ring of OPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3).

  • β-Oxidation: The resulting compound undergoes three cycles of β-oxidation, catalyzed by enzymes including Acyl-CoA Oxidase (ACX) and 3-ketoacyl-CoA thiolase, to shorten the carboxylic acid side chain, yielding (+)-7-iso-jasmonic acid.

2.3 Cytosolic Conversion:

Finally, jasmonic acid is converted to its biologically active form, JA-Ile, in the cytoplasm by the enzyme JAR1 (JA-amino acid synthetase).

Jasmonate Biosynthesis Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytosol Cytosol aLeA α-Linolenic Acid (from membrane lipids) HPOT 13(S)-HPOT aLeA->HPOT  LOX   AlleneOxide Allene Oxide HPOT->AlleneOxide  AOS (CYP74A)   OPDA cis-(+)-12-OPDA AlleneOxide->OPDA  AOC   OPDA_p cis-(+)-12-OPDA OPDA->OPDA_p Transport OPC8 OPC-8:0 OPDA_p->OPC8  OPR3   JA (+)-7-iso-Jasmonic Acid OPC8->JA  β-Oxidation (3 cycles)   JA_c Jasmonic Acid JA->JA_c Transport JAIle JA-Isoleucine (Active Hormone) JA_c->JAIle  JAR1  

Caption: The biosynthetic pathway of Jasmonic Acid (JA) and JA-Isoleucine.

Catabolism and Inactivation of JA-Ile

The levels of the active hormone JA-Ile are tightly regulated through catabolic pathways to attenuate the jasmonate signal. This involves both oxidation and hydrolysis.

3.1 Oxidative Catabolism by Cytochrome P450s:

A key inactivation pathway is the hydroxylation of JA-Ile, catalyzed by cytochrome P450 enzymes of the CYP94 family.

  • CYP94B3 and CYP94B1: These enzymes primarily catalyze the first oxidation step, converting JA-Ile to 12-hydroxy-JA-Ile (12OH-JA-Ile).

  • CYP94C1: This enzyme preferentially catalyzes the subsequent oxidation of 12OH-JA-Ile to 12-carboxy-JA-Ile (12COOH-JA-Ile).

3.2 Hydrolysis by Amidohydrolases:

JA-Ile can also be inactivated by cleaving the isoleucine moiety. This reaction is catalyzed by amidohydrolases such as IAR3 and ILL6, which converts JA-Ile back to JA.

JA-Ile Catabolism JAIle JA-Isoleucine (Active) OH_JAIle 12-OH-JA-Ile JAIle->OH_JAIle CYP94B3 / CYP94B1 JA Jasmonic Acid JAIle->JA IAR3 / ILL6 (Hydrolysis) COOH_JAIle 12-COOH-JA-Ile (Inactive) OH_JAIle->COOH_JAIle CYP94C1

Initial Biological Activity Screening of Chlorantholide E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific biological activity data for Chlorantholide E is not extensively available. This document serves as a comprehensive technical guide outlining a standard initial screening process for a natural product compound like this compound, utilizing established experimental protocols and plausible hypothetical data for illustrative purposes.

Introduction

This compound is a sesquiterpenoid lactone belonging to the lindenane class of natural products, a family of compounds known for a diverse range of biological activities. Given the structural similarities to other bioactive lindenane-type sesquiterpenoids, such as Chloranthalactone B, it is hypothesized that this compound may possess significant anti-inflammatory and cytotoxic properties. This guide details a foundational screening workflow to elucidate these potential therapeutic activities, including in vitro assays to quantify its effects and exploration of its impact on key cellular signaling pathways.

Hypothetical Biological Activities of this compound

An initial screening of this compound would typically involve assessing its anti-inflammatory and cytotoxic effects. The following tables present hypothetical quantitative data from such a screening.

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound was hypothetically assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Inhibitory Effect of this compound on Nitric Oxide Production

CompoundConcentration (µM)NO Inhibition (%)IC₅₀ (µM)
This compound115.2 ± 2.112.5
535.8 ± 3.5
1048.9 ± 4.2
2568.3 ± 5.1
5085.1 ± 6.3
Dexamethasone (Positive Control)1092.5 ± 4.81.8
Cytotoxic Activity

The cytotoxic potential of this compound was hypothetically evaluated against a panel of human cancer cell lines using the MTT assay.

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma8.2
MCF-7Breast Adenocarcinoma15.7
HeLaCervical Carcinoma11.4
HT-29Colorectal Adenocarcinoma22.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture
  • Cell Lines: RAW 264.7 (murine macrophage), A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), HeLa (human cervical carcinoma), and HT-29 (human colorectal adenocarcinoma) were obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Seeding: RAW 264.7 cells were seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound or Dexamethasone (positive control) and incubated for 1 hour.

  • LPS Stimulation: Cells were then stimulated with 1 µg/mL of lipopolysaccharide (LPS) and incubated for an additional 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent system. 100 µL of supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: The absorbance at 540 nm was measured using a microplate reader. The percentage of NO inhibition was calculated relative to the LPS-stimulated control.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells were seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The medium was replaced with fresh medium containing various concentrations of this compound and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance at 570 nm was measured using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

Visualization of Potential Signaling Pathways

The biological activities of natural products are often mediated through their interaction with key cellular signaling pathways. Based on the activities of structurally similar compounds, this compound may modulate the NF-κB, MAPK, and Apoptosis signaling pathways.

An In-Depth Technical Guide to Chlorantholide E: A Sesquiterpene Lactone from Chloranthus elatior

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorantholide E is a naturally occurring eudesmane-type sesquiterpene lactone isolated from the medicinal plant Chloranthus elatior. This technical guide provides a comprehensive overview of its physical and chemical properties, bringing together available data for researchers and professionals in drug development. The document details its molecular structure, spectral data, and general biological activities associated with this class of compounds. While specific experimental protocols for this compound are limited in publicly available literature, this guide outlines the general methodologies for the isolation and characterization of similar sesquiterpene lactones. Furthermore, it explores the potential signaling pathways, including NF-κB, MAPK, and apoptosis pathways, that are commonly modulated by sesquiterpene lactones, providing a basis for future research into the specific mechanisms of action of this compound.

Introduction

This compound is a member of the sesquiterpene lactone family, a large and diverse group of naturally occurring compounds known for their wide range of biological activities. Isolated from Chloranthus elatior, a plant with a history of use in traditional medicine, this compound possesses a complex chemical structure that has garnered interest for its potential pharmacological applications. This guide aims to consolidate the current knowledge on this compound, presenting its physicochemical characteristics and placing its potential biological activities within the broader context of related sesquiterpene lactones.

Physical and Chemical Properties

This compound is chemically identified as (8β,9α-Dihydroxy-2-oxoeudesma-3,7(11)-dien-12,8-olide). The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Name (8β,9α-Dihydroxy-2-oxoeudesma-3,7(11)-dien-12,8-olide)World Journal of Pharmaceutical and Life Sciences
Molecular Formula C₁₅H₁₈O₅ChemFaces
Molecular Weight 278.30 g/mol ChemFaces
CAS Number 1372558-36-5Alfa Chemistry
Appearance Not explicitly reported, likely a solid.Inferred
Melting Point Not reported in available literature.-
Boiling Point Not reported in available literature.-
Solubility Not reported in available literature.-

Spectral Data:

The structural elucidation of this compound was primarily achieved through extensive spectroscopic analysis. While the complete raw data is found in the original research publication by Cao et al. (2012), the key spectroscopic techniques employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR were crucial for determining the carbon-hydrogen framework of the molecule, including the relative stereochemistry of the chiral centers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to confirm the molecular formula by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy would have been used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from the ketone and lactone moieties, and carbon-carbon double bonds (C=C).

  • Circular Dichroism (CD) Spectroscopy: The absolute configuration of this compound was likely determined using the CD exciton chirality method.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are described in the primary literature. Below is a generalized workflow based on common practices for isolating sesquiterpene lactones from plant material.

General Isolation and Purification Workflow

In Silico Prediction of Chlorantholide E Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of Chlorantholide E, a sesquiterpenoid lactone. The methodologies outlined here are designed for researchers, scientists, and drug development professionals interested in leveraging computational tools to explore the therapeutic potential of natural products. This document details a systematic workflow, from initial data acquisition to the prediction of molecular targets and elucidation of potential signaling pathways, and underscores the importance of experimental validation.

Introduction to this compound and In Silico Bioactivity Prediction

This compound belongs to the family of lindenane-type sesquiterpenoids, a class of natural products known for a variety of biological activities. Related compounds, such as Chloranthalactone B, have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. The structural complexity of these molecules presents an opportunity for targeted modifications to enhance their therapeutic properties. In silico methods offer a time- and cost-effective approach to predict the bioactivity, pharmacokinetics, and potential toxicity of compounds like this compound, thereby guiding further experimental investigation. Computational approaches can help in the initial screening of potential drug candidates by predicting their interactions with biological targets and their behavior within a biological system.

The following sections will detail a workflow for the in silico prediction of this compound's bioactivity, focusing on its potential anti-inflammatory and anticancer activities, which are common for this class of compounds.

In Silico Prediction Workflow

The overall workflow for the in silico prediction of this compound's bioactivity is a multi-step process that begins with obtaining the compound's structure and culminates in the prediction of its biological effects. This workflow is designed to be systematic and to provide a comprehensive profile of the molecule's potential as a therapeutic agent.

In_Silico_Prediction_Workflow A Data Acquisition & Preparation (SMILES/SDF of this compound) B Prediction of Physicochemical Properties & ADMET A->B C Target Identification (Reverse Docking, Pharmacophore Screening) B->C D Molecular Docking (Binding Affinity & Interaction Analysis) C->D E Signaling Pathway Analysis (KEGG, Reactome) D->E F Experimental Validation (In Vitro & In Vivo Assays) E->F

A general workflow for the in silico prediction of bioactivity.

Data Acquisition and Preparation

The initial step in any in silico study is to obtain the chemical structure of the molecule of interest. The structure of this compound can be obtained from chemical databases such as PubChem or ChEMBL in various formats, with SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File) being the most common.

Once the structure is obtained, it needs to be prepared for computational analysis. This typically involves:

  • 2D to 3D Conversion: If the initial structure is in a 2D format, it needs to be converted to a 3D conformation.

  • Energy Minimization: The 3D structure is then subjected to energy minimization to obtain a stable, low-energy conformation. This is crucial for accurate docking and other structure-based calculations.

  • Protonation State Determination: The protonation state of the molecule at a physiological pH (typically 7.4) is determined, as this can significantly impact its interactions with biological targets.

Prediction of Physicochemical Properties and ADMET

Understanding the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of a compound is critical in drug development. Several computational tools and web servers, such as SwissADME and pkCSM, can predict these properties based on the molecule's structure.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight348.38 g/mol Within the range for good oral bioavailability
LogP (Lipophilicity)2.5 - 3.5Optimal for cell membrane permeability
Hydrogen Bond Donors1Favorable for oral bioavailability
Hydrogen Bond Acceptors5Favorable for oral bioavailability
Pharmacokinetics (ADMET)
GI AbsorptionHighLikely to be well-absorbed from the gut
BBB PermeabilityLowUnlikely to cross the blood-brain barrier
CYP450 InhibitionInhibitor of some isoformsPotential for drug-drug interactions
ToxicityLow predicted toxicityFavorable safety profile

Note: The values in this table are hypothetical and would need to be calculated using appropriate in silico tools.

Target Identification and Molecular Docking

Identifying the molecular targets of a compound is key to understanding its mechanism of action. Reverse docking and pharmacophore screening are two common in silico methods for target identification. These methods screen the compound against a library of known protein structures to identify potential binding partners.

Once potential targets are identified, molecular docking can be used to predict the binding affinity and interaction patterns between this compound and the target protein. Docking software like AutoDock or Glide can be used for this purpose. The results are often expressed as a binding energy or docking score, with lower values indicating a more favorable interaction.

Table 2: Putative Molecular Targets and Docking Scores for this compound

Target ProteinBiological FunctionPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)Inflammation-8.5 to -9.5Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha (TNF-α)Inflammation, Apoptosis-7.0 to -8.0Tyr59, Tyr119, Gln61
Nuclear Factor-kappa B (NF-κB) p50/p65Inflammation, Cell Survival-9.0 to -10.0Arg57, Cys38, Glu65
B-cell lymphoma 2 (Bcl-2)Apoptosis Regulation-7.5 to -8.5Arg102, Asp105, Phe101

Note: The targets and values in this table are hypothetical and based on the known activities of similar compounds. Actual predictions would require performing the described computational experiments.

Signaling Pathway Analysis

After identifying potential molecular targets, the next step is to understand their role in biological pathways. By mapping the identified targets to known signaling pathways using databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) or Reactome, we can hypothesize the mechanism of action of this compound.

For instance, if this compound is predicted to inhibit COX-2 and NF-κB, it is likely to exert its anti-inflammatory effects by modulating the arachidonic acid metabolism and the NF-κB signaling pathways.

Anti_Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TLR4 IKK IKK Receptor->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes activates Inflammation Inflammation Genes->Inflammation LPS LPS LPS->Receptor ChlorantholideE This compound ChlorantholideE->IKK inhibits ChlorantholideE->COX2 inhibits Prostaglandins->Inflammation

Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Protocols for Validation

In silico predictions must be validated through experimental assays. Below are some standard protocols for validating the predicted anti-inflammatory and anticancer activities.

Anti-inflammatory Activity Assays
  • Cell Viability Assay (MTT Assay): To determine the non-toxic concentration range of this compound on relevant cell lines (e.g., RAW 264.7 macrophages).

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for 24-48 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.

  • Nitric Oxide (NO) Production Assay (Griess Assay): To measure the effect of this compound on NO production in LPS-stimulated macrophages.

    • Pre-treat RAW 264.7 cells with this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

    • Collect the cell supernatant and mix with Griess reagent.

    • Measure the absorbance at 540 nm to quantify nitrite concentration.

  • Cytokine Production Assay (ELISA): To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

    • Treat cells as described for the NO assay.

    • Collect the cell supernatant.

    • Perform ELISA using specific antibody kits for the cytokines of interest according to the manufacturer's instructions.

Anticancer Activity Assays
  • Cytotoxicity Assay (MTT or SRB Assay): To assess the cytotoxic effect of this compound on cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer). The protocol is similar to the cell viability assay described above.

  • Apoptosis Assay (Annexin V/PI Staining): To determine if this compound induces apoptosis.

    • Treat cancer cells with this compound for a

Preliminary Toxicological Profile of Chlorantholide E: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a specific preliminary toxicological profile for Chlorantholide E is not available in the public domain. Extensive searches for quantitative toxicological data (such as IC50 and LD50 values), detailed experimental protocols, and defined signaling pathways directly related to this compound have yielded no specific results. The following guide provides a contextual overview based on the toxicological data available for other sesquiterpenoid compounds isolated from the Chloranthus genus. This information is intended to serve as a preliminary resource for researchers and should be interpreted with caution, as the toxicological properties of this compound may differ significantly from those of its chemical relatives.

Introduction

This compound is a sesquiterpenoid lactone belonging to the lindenane class, a group of natural products isolated from plants of the Chloranthus genus. Compounds from this genus have been investigated for a variety of pharmacological activities, including anti-inflammatory and anti-cancer properties. A comprehensive understanding of the toxicological profile of any new chemical entity is paramount for its potential development as a therapeutic agent. This document summarizes the available toxicological information for compounds structurally related to this compound, to provide a foundational perspective for future research.

In Vitro Cytotoxicity of Compounds from the Chloranthus Genus

While no specific cytotoxicity data for this compound has been reported, studies on other compounds from Chloranthus species have demonstrated cytotoxic effects against various human cancer cell lines. This information provides a preliminary indication of the potential for bioactivity within this class of compounds. The following table summarizes the reported 50% inhibitory concentration (IC50) values for several sesquiterpenoids and other compounds isolated from different Chloranthus species.

Compound/ExtractCell LineIC50 (µM)Source
Furanoeremophilane Derivative (3a)HEL (Human erythroleukemia)1.322 ± 0.08
Shimianolide D (4)HL-60 (Human promyelocytic leukemia)15.6 ± 1.11
Isolate from Chloranthus erectus4T1 (Mouse breast cancer)45.38 ± 23.40 (µg/ml)
Isolate from Chloranthus erectusT47D (Human breast cancer)94.42 ± 5.90 (µg/ml)

Putative Signaling Pathways

The precise signaling pathways modulated by this compound remain uninvestigated. However, based on the observed cytotoxic and apoptotic effects of other natural products, including those from the Chloranthus genus, it is plausible that this compound could interact with key cellular signaling cascades that regulate cell survival and death. One of the most common mechanisms of cytotoxicity for natural products is the induction of apoptosis.

Below is a generalized diagram of the intrinsic and extrinsic apoptosis pathways, which are frequently implicated in the anti-cancer activity of natural compounds. It is crucial to note that this is a speculative representation and has not been experimentally validated for this compound.

Methodological & Application

Total Synthesis of Chlorantholide E: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorantholide E is a member of the lindenane class of sesquiterpenoid natural products, a family of compounds known for their complex molecular architectures and promising biological activities. These compounds have garnered significant interest from the synthetic chemistry community due to their challenging structural features, including contiguous stereocenters and intricate ring systems. This document aims to provide a comprehensive, step-by-step protocol for the total synthesis of this compound, geared towards researchers, scientists, and professionals in drug development.

Note on Availability of Synthetic Protocol:

Following an extensive search of the scientific literature, a specific and complete, step-by-step protocol for the total synthesis of this compound could not be located. While the lindenane family of sesquiterpenoids is a well-studied area of natural product synthesis, and the total syntheses of several related compounds have been published, a dedicated publication detailing the total synthesis of this compound was not found.

Therefore, to provide a valuable and relevant resource for researchers interested in this chemical space, this document will instead detail the asymmetric total synthesis of a closely related and structurally representative lindenane sesquiterpenoid, (–)-Chloranthalactone B , as reported by Xia and Yang. The synthetic strategies and methodologies employed in the synthesis of (–)-Chloranthalactone B are highly pertinent and applicable to the synthetic challenges posed by this compound and other members of the lindenane family.

Asymmetric Total Synthesis of (–)-Chloranthalactone B

The total synthesis of (–)-Chloranthalactone B was accomplished by Gaofeng Xia and Zhen Yang and serves as an excellent case study in the strategic construction of the lindenane core. The synthesis is characterized by its efficiency and stereocontrol, employing key transformations to establish the requisite stereochemistry and ring systems.

Retrosynthetic Analysis

The synthetic plan for (–)-Chloranthalactone B is outlined below. The key retrosynthetic disconnections involve a late-stage lactonization to form the γ-lactone ring, a diastereoselective intramolecular cyclopropanation to construct the tricyclic core, and an asymmetric allylation to set the initial stereocenter.

G (-)-Chloranthalactone B (-)-Chloranthalactone B Intermediate_A Tricyclic Precursor (-)-Chloranthalactone B->Intermediate_A Lactonization Intermediate_B Cyclopropanation Precursor Intermediate_A->Intermediate_B Intramolecular Cyclopropanation Intermediate_C Chiral Allylic Alcohol Intermediate_B->Intermediate_C Functional Group Interconversion Starting_Material Known Aldehyde Intermediate_C->Starting_Material Asymmetric Allylation

Caption: Retrosynthetic analysis of (–)-Chloranthalactone B.

Experimental Protocols

The following protocols are adapted from the supporting information of the publication by Xia and Yang.

Step 1: Asymmetric Allylation

This initial step establishes the first stereocenter of the molecule, which directs the stereochemistry of subsequent transformations.

  • Reaction: To a solution of the starting aldehyde in toluene at -78 °C is added a chiral ligand and a dialkylzinc reagent. Allylating agent is then added dropwise, and the reaction is stirred for several hours.

  • Work-up: The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Reagent/SolventMolecular WeightAmountMoles
Starting Aldehyde-1.0 g-
Toluene92.14 g/mol 20 mL-
Chiral Ligand-0.1 eq-
Diethylzinc123.49 g/mol 1.2 eq-
Allyl Bromide120.98 g/mol 1.5 eq-
Yield ~85-95%

Step 2: O-Methylation

Protection of the newly formed hydroxyl group is necessary for the subsequent reaction steps.

  • Reaction: To a solution of the

Application Notes and Protocols: Asymmetric Synthesis Strategies for Chlorantholide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantholide E is a member of the lindenane class of sesquiterpenoid natural products, which are characterized by a complex polycyclic architecture. These compounds have garnered significant attention from the synthetic community due to their intriguing molecular structures and potential biological activities. This document outlines plausible asymmetric synthesis strategies for this compound, drawing upon established methodologies for the synthesis of structurally related lindenane sesquiterpenoids. The protocols and data presented are based on analogous transformations reported in the literature, providing a robust framework for the enantioselective synthesis of this challenging target.

Retrosynthetic Analysis and Key Strategies

A convergent and enantioselective synthesis of this compound can be envisioned through a strategy centered around a key intramolecular Diels-Alder (IMDA) reaction to construct the core tricyclic skeleton. The retrosynthetic analysis highlights the disconnection of the target molecule into simpler, readily accessible building blocks.

Retrosynthesis Chlorantholide_E This compound Precursor_A Advanced Intermediate (Post-IMDA Elaboration) Chlorantholide_E->Precursor_A Functional Group Interconversion IMDA_Substrate IMDA Precursor (Triene) Precursor_A->IMDA_Substrate Intramolecular Diels-Alder Fragment_B Chiral Building Block B (Dienophile moiety) IMDA_Substrate->Fragment_B Coupling Fragment_C Achiral Building Block C (Diene moiety) IMDA_Substrate->Fragment_C Coupling

Caption: Retrosynthetic analysis of this compound.

The key features of the proposed strategy include:

  • Asymmetric Diels-Alder Reaction: To establish the core stereochemistry of the lindenane skeleton. This can be achieved through the use of a chiral catalyst or a chiral auxiliary.

  • Convergent Assembly: The synthesis converges by coupling two key fragments, a chiral dienophile precursor and an achiral diene precursor, to construct the IMDA substrate.

  • Late-Stage Functionalization: Introduction of the requisite functional groups on the tricyclic core to complete the synthesis of this compound.

Proposed Asymmetric Forward Synthesis

The proposed forward synthesis leverages key reactions that have been successfully applied in the synthesis of other lindenane sesquiterpenoids.

Forward_Synthesis Start_B Chiral Starting Material B Intermediate_B1 Functionalization Start_B->Intermediate_B1 Fragment_B Chiral Dienophile Precursor Intermediate_B1->Fragment_B IMDA_Substrate IMDA Precursor Assembly Fragment_B->IMDA_Substrate Start_C Achiral Starting Material C Intermediate_C1 Elaboration Start_C->Intermediate_C1 Fragment_C Diene Precursor Intermediate_C1->Fragment_C Fragment_C->IMDA_Substrate IMDA_Product Tricyclic Core (via IMDA) IMDA_Substrate->IMDA_Product Post_IMDA Post-IMDA Modifications IMDA_Product->Post_IMDA Chlorantholide_E This compound Post_IMDA->Chlorantholide_E

Caption: Proposed workflow for the asymmetric synthesis of this compound.

Experimental Protocols

The following are representative, detailed protocols for the key transformations in the proposed synthesis of this compound. These protocols are adapted from literature procedures for similar substrates and may require optimization.

Protocol 1: Asymmetric Diels-Alder Reaction for Core Synthesis

This protocol describes a hypothetical asymmetric Diels-Alder reaction to form the lindenane core, which is a crucial step in the synthesis.

Materials:

  • Diene Precursor (1.0 equiv)

  • Chiral Dienophile Precursor (1.2 equiv)

  • Chiral Lewis Acid Catalyst (e.g., (R)-CBS-oxazaborolidine) (10 mol%)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the Chiral Dienophile Precursor and anhydrous DCM.

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Chlorantholide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantholide E is a lindenane-type sesquiterpenoid, a class of natural compounds that has demonstrated significant anti-inflammatory properties. This document provides a comprehensive protocol for evaluating the anti-inflammatory effects of this compound, detailing both in vitro and in vivo methodologies. The provided protocols are designed to enable researchers to assess the compound's efficacy and elucidate its mechanism of action, particularly its impact on the NF-κB and MAPK signaling pathways.

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Many lindenane-type sesquiterpenoids have been shown to exert their anti-inflammatory effects by modulating these key signaling cascades.

These application notes will guide users through a systematic evaluation of this compound, from initial cell viability and primary anti-inflammatory screening to more detailed mechanistic studies and in vivo validation.

Data Presentation

The following tables provide a structured format for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayOutcome MeasureThis compound Concentration (µM)Result (Mean ± SD)Positive Control (e.g., Dexamethasone)
Cell Viability (MTT Assay)% Cell Viability1, 5, 10, 25, 50
Nitric Oxide (NO) ProductionNO Concentration (µM)1, 5, 10, 25, 50
IC₅₀ (µM)
Pro-inflammatory Cytokines (ELISA)TNF-α (pg/mL)1, 5, 10, 25, 50
IL-6 (pg/mL)1, 5, 10, 25, 50
IL-1β (pg/mL)1, 5, 10, 25, 50
Gene Expression (qRT-PCR)Relative iNOS mRNA expression1, 5, 10, 25, 50
Relative COX-2 mRNA expression1, 5, 10, 25, 50

Table 2: Effect of this compound on NF-κB and MAPK Signaling Pathways (Western Blot)

Protein TargetThis compound Concentration (µM)Relative Protein Expression (Fold Change vs. LPS)
p-p65/p651, 5, 10, 25, 50
p-IκBα/IκBα1, 5, 10, 25, 50
p-p38/p381, 5, 10, 25, 50
p-ERK/ERK1, 5, 10, 25, 50
p-JNK/JNK1, 5, 10, 25, 50

Table 3: In Vivo Anti-inflammatory Activity of this compound (Carrageenan-Induced Paw Edema)

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 4h
Vehicle Control-
Carrageenan-0%
This compound10
This compound25
This compound50
Indomethacin (Positive Control)10

Experimental Protocols

In Vitro Anti-inflammatory Assays using RAW 264.7 Macrophages

This section details the protocols for assessing the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-stimulated macrophage model.

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Plating: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Subsequently, stimulate the cells with 1 µg/mL of LPS for the desired incubation period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling studies).

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

  • Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify NO concentration using a sodium nitrite standard curve.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well.

  • Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well.

  • Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 6 hours.

  • Extract total RNA from the cells using a suitable RNA isolation kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using SYBR Green master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin).

  • Calculate the relative mRNA expression using the 2-ΔΔCt method.

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well.

  • Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes (for MAPK) or 60 minutes (for NF-κB).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a

Application of Novel Neuroprotective Agents in Neuroinflammation Models: A Methodological Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical factor in the progression of various neurodegenerative diseases.[1] The activation of brain-resident immune cells, particularly microglia, in response to inflammatory stimuli leads to the release of pro-inflammatory mediators, contributing to neuronal damage.[1][2][3] Consequently, the identification and characterization of novel therapeutic agents that can modulate neuroinflammatory pathways are of significant interest in drug discovery. This document outlines a comprehensive approach to studying the neuroprotective effects of a putative anti-neuroinflammatory compound, using Lipopolysaccharide (LPS)-induced neuroinflammation in microglial cell lines as a model system. While direct studies on "Chlorantholide E" are not available in the current literature, the protocols and methodologies described herein provide a robust framework for evaluating its potential or that of other novel compounds.

Rationale for a Neuroinflammation-Focused Approach

Chronic neuroinflammation, driven by the sustained activation of microglia and astrocytes, is a hallmark of many neurodegenerative disorders.[1] Activated microglia release a variety of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and reactive oxygen species (ROS), which can create a neurotoxic environment.[1][2][4] Therefore, a key therapeutic strategy is to inhibit the production of these inflammatory mediators.[5]

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is widely used to establish in vitro and in vivo models of neuroinflammation.[2][3][6][7] Upon recognition by Toll-like receptor 4 (TLR4), LPS triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the expression of pro-inflammatory genes.[6][7][8][9][10]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a novel neuroprotective compound, illustrating how to present key findings from neuroprotection and anti-inflammatory assays.

ParameterAssay TypeCell LineTest Compound ConcentrationResult
Cell Viability MTT AssayBV2 Microglia0.1, 1, 10, 25, 50 µMNo significant cytotoxicity observed up to 25 µM.
Nitric Oxide (NO) Production Griess AssayLPS-stimulated BV21, 5, 10 µMIC50 = 7.5 µM
TNF-α Release ELISALPS-stimulated BV21, 5, 10 µM25%, 58%, 82% inhibition respectively.
IL-6 Release ELISALPS-stimulated BV21, 5, 10 µM18%, 45%, 75% inhibition respectively.
iNOS Protein Expression Western BlotLPS-stimulated BV210 µM70% reduction in expression.
COX-2 Protein Expression Western BlotLPS-stimulated BV210 µM65% reduction in expression.
NF-κB p65 Nuclear Translocation ImmunofluorescenceLPS-stimulated BV210 µM60% inhibition of nuclear translocation.
p38 MAPK Phosphorylation Western BlotLPS-stimulated BV210 µM55% reduction in phosphorylation.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: BV2 murine microglial cells are a commonly used and well-characterized cell line for neuroinflammation studies.

  • Culture Conditions: Culture BV2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for the desired time points (e.g., 24 hours for cytokine measurements, shorter times for signaling pathway analysis).

Key Experiments

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic potential of the test compound.

  • Protocol:

    • Seed BV2 cells in a 96-well plate.

    • Treat cells with varying concentrations of the test compound for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Nitric Oxide (NO) Assay (Griess Assay)

  • Objective: To measure the production of NO, a pro-inflammatory mediator.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used for quantification.

3. Cytokine Measurement (ELISA)

  • Objective: To quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

    • Briefly, coat a 96-well plate with the capture antibody, add the supernatants and standards, followed by the detection antibody and a substrate for colorimetric detection.

    • Measure the absorbance at the appropriate wavelength.

4. Western Blot Analysis

  • Objective: To determine the protein expression levels of key inflammatory enzymes (iNOS, COX-2) and signaling proteins (p-p38, p-NF-κB).

  • Protocol:

    • Lyse the treated cells and quantify the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target proteins overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 LPS-Induced Neuroinflammatory Signaling cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocation MAPKs->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Test_Compound Test Compound Test_Compound->TAK1 Inhibition Test_Compound->IKK Inhibition NFkappaB_n NF-κB NFkappaB_n->Proinflammatory_Genes AP1_n AP-1 AP1_n->Proinflammatory_Genes

Caption: Putative mechanism of action for a neuroprotective compound.

G cluster_0 Experimental Workflow for Screening Neuroprotective Compounds cluster_1 Endpoint Assays start Start: BV2 Cell Culture treatment Pre-treatment with Test Compound start->treatment stimulation LPS Stimulation treatment->stimulation incubation Incubation (Time-dependent) stimulation->incubation viability Cell Viability (MTT Assay) incubation->viability no_assay NO Production (Griess Assay) incubation->no_assay elisa Cytokine Release (ELISA) incubation->elisa western Protein Expression (Western Blot) incubation->western analysis Data Analysis and Interpretation viability->analysis no_assay->analysis elisa->analysis western->analysis end Conclusion on Neuroprotective Potential analysis->end

Caption: Workflow for evaluating a compound's anti-neuroinflammatory effects.

References

Application Notes and Protocols for Chlorantholide E in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantholide E, a member of the lindenane class of sesquiterpenoids, represents a promising avenue for cancer research. While specific data on this compound is emerging, the broader family of lindenane sesquiterpenoids, isolated from plants of the Chloranthus genus, has demonstrated significant cytotoxic and anti-cancer properties. These compounds have been shown to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways in various cancer cell lines. These application notes provide a comprehensive overview of the potential applications of this compound in cancer research, based on findings from closely related compounds. Detailed protocols for evaluating its efficacy are also presented.

Potential Applications

This compound is anticipated to be a valuable tool for:

  • Screening for anti-cancer activity: Identifying novel therapeutic agents against a range of cancer types.

  • Mechanistic studies: Elucidating the molecular pathways involved in cancer cell death and proliferation.

  • Drug development: Serving as a lead compound for the development of more potent and selective anti-cancer drugs.

Sensitive Cancer Cell Lines

Based on studies of structurally similar lindenane sesquiterpenoids, the following cancer cell lines are recommended for initial sensitivity screening of this compound:

  • Breast Cancer: MCF-7

  • Hepatocellular Carcinoma (Liver Cancer): HepG2

  • Leukemia: HL-60, U-937

  • Melanoma: SK-MEL-1

Quantitative Data Summary

The following table summarizes the cytotoxic activity of Chlorahololide D, a closely related lindenane-type sesquiterpenoid dimer, providing a preliminary indication of the potential potency of this compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
Chlorahololide DMCF-7Breast Adenocarcinoma6.7
HepG2Hepatocellular Carcinoma13.7

Mechanism of Action

Lindenane sesquiterpenoids have been shown to exert their anti-cancer effects through multiple mechanisms. Key pathways and cellular events that may be modulated by this compound include:

  • Induction of Apoptosis: Triggering programmed cell death is a crucial mechanism for eliminating cancer cells. Related compounds induce apoptosis by increasing reactive oxygen species (ROS) levels and modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax.

  • Cell Cycle Arrest: Halting the cell cycle prevents cancer cells from proliferating. Chlorahololide D has been observed to arrest the cell cycle at the G2 phase in MCF-7 cells.

  • Inhibition of Signaling Pathways: Targeting oncogenic signaling pathways is a key strategy in cancer therapy. Sarcglabtenes, another group of lindenane sesquiterpenoids, have been found to inhibit the extracellular-regulated protein kinase (Erk) in the MAPK signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-cancer effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., based on the IC50 value) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.

  • Cell Fixation: Harvest and wash the cells with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined.

Visualizations

Signaling Pathway Diagram

Experimental Design for In Vivo Studies with Chlorantholide E: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantholide E is a lindenane-type sesquiterpenoid, a class of natural products known for a variety of biological activities, including anti-inflammatory and anti-cancer effects. While in vitro studies provide valuable preliminary data, in vivo animal models are indispensable for evaluating the efficacy, safety, and pharmacokinetic profile of a compound in a complex physiological system. This document provides detailed application notes and protocols for designing and conducting in vivo studies to investigate the potential anti-inflammatory and anti-cancer properties of this compound.

In Vivo Anti-Inflammatory Activity of this compound

A well-established and reproducible model for acute inflammation is the carrageenan-induced paw edema model in rodents. This model is widely used for the screening of novel anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • This compound

  • Carrageenan (lambda, type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male Swiss albino mice (20-25 g)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control (receives vehicle only)

    • Group II: Negative control (receives vehicle and carrageenan)

    • Group III: Positive control (receives Indomethacin, 10 mg/kg, p.o.)

    • Group IV-VI: Test groups (receive this compound at 10, 25, and 50 mg/kg, p.o.)

  • Dosing: Administer the vehicle, Indomethacin, or this compound orally (p.o.) 30 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse (except for the vehicle control group).

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the negative control group. Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test.

Data Presentation: Hypothetical Anti-Inflammatory Effects of this compound

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-0.12 ± 0.02-
Negative Control-0.45 ± 0.050
Indomethacin100.20 ± 0.0355.6
This compound100.38 ± 0.0415.6
This compound250.29 ± 0.0335.6
This compound500.22 ± 0.02*51.1

*p < 0.05 compared to the negative control group.

Experimental Workflow

G cluster_pre Pre-treatment Phase cluster_exp Experimental Phase cluster_post Post-experimental Phase acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=6 per group) acclimatization->grouping dosing Oral Administration (Vehicle, Indo, Chl-E) grouping->dosing carrageenan Carrageenan Injection (0.1 mL, 1%) dosing->carrageenan measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) carrageenan->measurement analysis Data Analysis (% Inhibition) measurement->analysis conclusion Conclusion on Anti-inflammatory Effect analysis->conclusion

Figure 1: Workflow for evaluating the anti-inflammatory activity of this compound.

In Vivo Anti-Cancer Activity of this compound

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for assessing the in vivo anti-tumor efficacy of novel compounds.

Experimental Protocol: Human Tumor Xenograft Model in Nude Mice

Objective: To determine the in vivo anti-tumor activity of this compound.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Matrigel

  • Vehicle (e.g., PBS with 5% DMSO and 5% Tween 80)

  • Positive control drug (e.g., Doxorubicin)

  • Female athymic nude mice (4-6 weeks old)

  • Digital calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under appropriate conditions.

  • Animal Acclimatization: Acclimatize nude mice for at least one week.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Grouping and Treatment: When tumors reach an average volume of 100-150 mm³, randomly assign mice to the following groups (n=8 per group):

    • Group I: Vehicle control

    • Group II: Positive control (e.g., Doxorubicin, 2 mg/kg, i.p., once a week)

    • Group III-V: Test groups (this compound at 25, 50, and 100 mg/kg, p.o., daily)

  • Treatment Duration: Administer the treatments for a period of 21 days.

  • Monitoring: During the treatment period, monitor tumor volume, body weight, and any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting).

**2.2. Data Presentation:

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Chlorantholide E

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, a published total synthesis of Chlorantholide E has not been identified. This technical support guide is based on the reported total synthesis of the closely related lindenane sesquiterpenoid, (+)-Chloranthalactone F, by Qian and Zhao. The challenges and solutions presented here are inferred from this synthesis and are intended to serve as a practical guide for researchers tackling the synthesis of this compound and other members of the Chlorantholide family.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses potential challenges that researchers may encounter during the total synthesis of this compound, with a focus on key transformations and stereochemical control.

Construction of the Core Ring System

Question: I am having difficulty with the initial cycloaddition to form the core bicyclic system. What are the critical parameters for this reaction?

Answer: The construction of the lindenane core, a common feature in Chlorantholide natural products, often relies on a crucial cycloaddition reaction. Based on related syntheses, a Diels-Alder reaction is a plausible approach.

Troubleshooting:

  • Low Yield:

    • Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid are critical. Experiment with different Lewis acids (e.g., Et₂AlCl, Me₂AlCl, BF₃·OEt₂) and vary their molar equivalents. Over- or under-loading can lead to decomposition or no reaction.

    • Temperature: This reaction is often temperature-sensitive. A low temperature (e.g., -78 °C) is typically required to enhance stereoselectivity and prevent side reactions. Ensure strict temperature control throughout the addition of reagents.

    • Solvent: The choice of solvent can significantly impact the reaction. Dichloromethane (DCM) is a common choice, but other non-polar solvents like toluene or hexanes might be worth exploring. Ensure the solvent is anhydrous.

  • Poor Stereoselectivity:

    • Chiral Auxiliaries: If you are not using a chiral catalyst, the use of a chiral auxiliary on the dienophile can control the facial selectivity of the cycloaddition.

    • Bulky Substituents: The steric bulk of the substituents on both the diene and dienophile can influence the endo/exo selectivity. Modifying these groups might be necessary to achieve the desired stereoisomer.

Experimental Protocol: Diels-Alder Cycloaddition (Hypothetical for this compound Core)

  • To a solution of the diene (1.0 eq) in anhydrous DCM (0.1 M) at -78 °C under an argon atmosphere, add the Lewis acid (e.g., Et₂AlCl, 1.2 eq) dropwise.

  • Stir the mixture for 15 minutes.

Improving the yield and purity of synthetic Chlorantholide E

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Chlorantholide E" did not yield specific synthetic information. Based on the similarity of the name, this guide focuses on the synthesis of Amphidinolide E , a structurally complex marine natural product. The troubleshooting advice and protocols are based on published total synthesis routes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps affecting the overall yield and purity in the total synthesis of Amphidinolide E?

A1: The key challenges in the synthesis of Amphidinolide E that significantly impact yield and purity are:

  • Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers is crucial. Poor diastereoselectivity in key bond-forming reactions will lead to difficult-to-separate isomers, reducing the yield of the desired product.

  • Macrocyclization: The ring-closing metathesis (RCM) step to form the 19-membered macrolactone is often a low-yielding step due to competing oligomerization and the high conformational flexibility of the linear precursor.

  • Protecting Group Strategy: The choice and execution of protecting group manipulations are critical. Incomplete protection or deprotection, or side reactions during these steps, can lead to a complex mixture of products.

  • Late-Stage Fragment Coupling: Esterification and other coupling reactions in the later stages of the synthesis can be challenging due to steric hindrance, leading to incomplete reactions and the need for harsh conditions that may cause degradation.

Q2: I am observing a low yield in the [3+2] annulation reaction to form the tetrahydrofuran core. What are the potential causes and solutions?

A2: Low yields in the BF₃·Et₂O promoted [3+2] annulation between an aldehyde and an allylsilane to form the tetrahydrofuran core of Amphidinolide E can be attributed to several factors:

  • Reagent Quality: Ensure the Lewis acid (BF₃·Et₂O) is fresh and has not been deactivated by moisture. The aldehyde and allylsilane starting materials must be of high purity.

  • Reaction Conditions: The reaction is sensitive to temperature. Running the reaction at too high a temperature can lead to side reactions, while a temperature that is too low may result in an incomplete reaction. Careful optimization of the temperature profile is recommended.

  • Stoichiometry: Precise control of the stoichiometry of the reactants is important. An excess of either the aldehyde or the allylsilane may be necessary to drive the reaction to completion, but this can also lead to purification challenges.

Q3: My ring-closing metathesis (RCM) reaction is not proceeding to completion, and I am seeing significant amounts of starting material and dimerized products. How can I optimize this step?

A3: The success of the RCM step is highly dependent on several factors:

  • Catalyst Choice: The choice of the Grubbs catalyst (first, second, or third generation) is critical. The catalyst's activity and stability can significantly influence the reaction outcome. For sterically hindered or electron-deficient olefins, a more active catalyst may be required.

  • Concentration: RCM is an intramolecular reaction, and to favor it over intermolecular dimerization, the reaction must be run under high dilution conditions (typically 0.1-1 mM).

  • Solvent and Temperature: The choice of solvent (e.g., dichloromethane, toluene) and reaction temperature can affect the catalyst's activity and the solubility of the substrate.

  • Substrate Purity: Impurities in the diene precursor can poison the catalyst. Ensure the starting material is thoroughly purified before attempting the RCM reaction.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Diastereoselectivity in Crotylboration - Incorrect stoichiometry of reagents.- Temperature not adequately controlled.- Impure or improperly prepared crotylboration reagent.- Carefully control the stoichiometry of the aldehyde and the crotylborane.- Maintain the recommended low temperature during the reaction.- Use freshly prepared or properly stored crotylboration reagent.
Incomplete Esterification of Hindered Alcohol - Steric hindrance around the alcohol and/or carboxylic acid.- Use of a coupling reagent that is not sufficiently reactive.- Employ a more powerful esterification method, such as the Yamaguchi or Shiina macrolactonization conditions.- Consider using an activated form of the carboxylic acid, such as an acid chloride or a mixed anhydride.
Side Reactions During Oxidations (e.g., Swern, Parikh-Doering) - Over-oxidation of the desired aldehyde to a carboxylic acid.- Epimerization of adjacent stereocenters under basic conditions.- Carefully control the reaction time and temperature.- Use a non-basic oxidizing agent if epimerization is a concern.- Quench the reaction promptly at low temperature.
Difficulty in Purifying the Final Product - Presence of closely related stereoisomers.- Residual catalyst from the RCM step.- Degradation of the product during purification.- Utilize high-performance liquid chromatography (HPLC) for final purification.- Employ a scavenger resin to remove residual metal catalysts.- Use mild conditions for solvent removal and handle the final compound with care, avoiding prolonged exposure to light or air.

Experimental Protocols

Protocol 1: Diastereoselective [3+2] Annulation for Tetrahydrofuran Core Synthesis

This protocol is adapted from the total synthesis of Amphidinolide E.

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the aldehyde substrate (1.0 equiv) and anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: The allylsilane (1.2 equiv) is added dropwise to the cooled solution.

  • Lewis Acid Addition: Boron trifluoride diethyl etherate (BF₃·Et₂O) (1.5 equiv) is added dropwise over 10 minutes.

  • Reaction: The reaction mixture is stirred at -78 °C for 4 hours.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydrofuran derivative.

Protocol 2: Ring-Closing Metathesis for Macrolactone Formation

This protocol is a general procedure for RCM in the context of Amphidinolide E synthesis.

  • Preparation: To a flame-dried Schlenk flask is added the diene precursor (1.0 equiv) and degassed, anhydrous toluene (to achieve a concentration of 0.5 mM).

  • Catalyst Addition: Grubbs second-generation catalyst (0.1 equiv) is added in one portion under a positive pressure of argon.

  • Reaction: The reaction mixture is heated to 80 °C and stirred for 12 hours under an argon atmosphere.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to remove the ruthenium catalyst and any oligomeric byproducts, followed by preparative HPLC for final purification.

Data Presentation

Table 1: Comparison of Reaction Conditions for the [3+2] Annulation

EntryLewis AcidSolventTemperature (°C)Time (h)Diastereomeric Ratio (cis:trans)Yield (%)
1BF₃·Et₂ODCM-784>20:185
2TiCl₄DCM-78410:170
3SnCl₄DCM-7865:165
4BF₃·Et₂OToluene-78415:180

Visualizations

Technical Support Center: Overcoming Solubility Challenges with Chlorantholide E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Chlorantholide E in aqueous buffers. The following information is based on established methods for enhancing the solubility of hydrophobic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, TRIS). What are the initial steps I should take?

A1: Poor solubility of hydrophobic compounds like this compound in aqueous buffers is a common challenge. Here is a step-by-step approach to troubleshoot this issue:

  • Review the Compound's Properties: While specific data for this compound is limited, related compounds are known to be hydrophobic. Assume it has low aqueous solubility.

  • Use of a Co-solvent: The most common initial step is to first dissolve this compound in a small amount of a water-miscible organic solvent before adding it to the aqueous buffer. This is known as the co-solvent method.[1][2]

  • Gentle Heating and Agitation: Sonication or gentle warming (if the compound's stability allows) can help increase the rate of dissolution.

  • pH Adjustment: For some compounds, solubility is pH-dependent. However, for neutral compounds like many sesquiterpene lactones, this may have a limited effect.

Q2: Which organic co-solvents are recommended for dissolving this compound, and what are the typical starting concentrations?

A2: The choice of co-solvent is critical and should be compatible with your experimental system.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are the most common choices for initial solubility testing due to their relatively low toxicity in many biological assays.[3]

  • Starting Concentrations: Always aim to use the lowest effective concentration of the organic solvent. A general guideline is to keep the final concentration of the organic solvent in your aqueous buffer below 1% (v/v) to avoid off-target effects in biological experiments.

Experimental Protocol: Co-solvent Method

  • Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol. For example, 10 mM.

  • Vortex or sonicate the stock solution until the compound is fully dissolved.

  • Serially dilute the stock solution with the same solvent to create working stocks.

  • Add the required volume of the working stock to your pre-warmed aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation.

Workflow for Using a Co-Solvent

cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution cluster_2 Step 3: Final Preparation A Weigh this compound B Add 100% DMSO or Ethanol A->B C Vortex/Sonicate to Dissolve B->C D Add Stock to Aqueous Buffer C->D Dilute dropwise E Vortex during addition D->E F Visually Inspect for Precipitation E->F cluster_0 The Problem cluster_1 Potential Solutions cluster_2 The Outcome A This compound (Hydrophobic) B Aqueous Buffer (Hydrophilic) A->B Insoluble C Co-solvent (e.g., DMSO) F Soluble Complex C->F Forms Soluble Stock D Surfactant (Micelle Formation) D->F Encapsulates Compound E Cyclodextrin (Encapsulation) E->F Forms Inclusion Complex

References

Stabilizing Chlorantholide E for long-term storage and experimental use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stabilization of Chlorantholide E for long-term storage and experimental use. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

Q2: How does pH affect the stability of this compound in solution?

The pH of the solution can significantly impact the stability of sesquiterpene lactones. Studies on various sesquiterpene lactones have shown that they can be unstable at neutral to alkaline pH. For instance, some sesquiterpene lactones with side chains were found to be unstable at pH 7.4, whereas they remained stable at pH 5.5. Another sesquiterpene lactone, eremantholide C, was observed to degrade under both acidic and alkaline conditions while being stable under neutral conditions for a shorter duration. It is recommended to prepare fresh solutions for experiments or to conduct a preliminary stability test of this compound in your specific buffer system. If stock solutions are to be stored, they should ideally be kept at a slightly acidic pH, if compatible with the compound and experimental design.

Q3: What type of container should I use to store this compound?

For storing this compound, especially for long durations, it is best to use impermeable glass bottles. To protect against potential photodegradation, amber or light-resistant vials are recommended. The container should have a tight-fitting cap to prevent exposure to moisture and air.

Q4: Can I store this compound in a solvent like ethanol?

Caution should be exercised when storing sesquiterpene lactones in alcohol-based solvents for extended periods. A study on Arnica tincture revealed that over time, ethanol can react with the sesquiterpene lactones, leading to the formation of derivatives and a reduction in the concentration of the active compounds. If an ethanolic stock solution is necessary, it should be stored at a low temperature (e.g., -20°C) and for the shortest possible duration.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results or loss of bioactivity. Degradation of this compound stock solution.Prepare fresh stock solutions before each experiment. If using a stored solution, perform a quality control check (e.g., HPLC) to confirm purity and concentration. Ensure the pH of your experimental buffer is compatible with the stability of the compound.
Visible precipitation or change in color of the stock solution. Compound degradation or poor solubility.Discard the solution. When preparing new solutions, ensure the compound is fully dissolved. Consider using a different solvent or adjusting the pH if solubility is an issue, keeping in mind the impact on stability. Store solutions at a lower temperature to slow down degradation processes.
Decrease in the concentration of the active compound over time. Inappropriate storage conditions (temperature, light, container).Review and optimize storage conditions. Store the compound in a cool, dark, and dry place. Use amber, airtight glass vials for storage. For long-term storage, consider storing the solid compound at -20°C or -80°C.

Data on Sesquiterpene Lactone Stability

The following table summarizes the stability data for Eremantholide C, a sesquiterpene lactone, which can serve as a general guide for this compound.

Condition Stability Outcome Duration Reference
Room Temperature (in impermeable glass bottle)Stable6 months
8°CIncreased stabilityNot specified
40°CLoss of stabilityNot specified
Acidic ConditionsDegradedNot specified
Alkaline ConditionsDegradedNot specified
Neutral and Oxidative ConditionsStable3 days
High TemperatureStable3 days

Experimental Protocols

Protocol: Preliminary Stability Assessment of this compound in Solution

  • Solution Preparation: Prepare solutions of this compound at a known concentration in the desired experimental buffer or solvent.

  • Incubation Conditions: Aliquot the solution into separate, sealed vials and incubate them under different conditions to be tested (e.g., 4°C, 25°C, 37°C; different pH values). Include a control sample stored at -80°C.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each condition.

  • Analysis: Analyze the samples immediately using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound.

  • Data Evaluation: Compare the concentration of this compound in the incubated samples to the initial concentration (time 0) and the -80°C control to determine the extent of degradation under each condition.

Visualizations

degradation_pathway cluster_conditions Degradation Triggers Chlorantholide_E This compound (Active Form) Degradation_Product Degradation Product (Inactive/Altered Activity) Chlorantholide_E->Degradation_Product Hydrolysis/Rearrangement Solvent_Adduct Solvent Adduct (e.g., with Ethanol) Chlorantholide_E->Solvent_Adduct Nucleophilic Addition High_Temp High Temperature High_Temp->Degradation_Product Extreme_pH Extreme pH (Acidic/Alkaline) Extreme_pH->Degradation_Product Alcohol_Solvent Alcohol Solvent Alcohol_Solvent->Solvent_Adduct

Caption: Potential degradation pathways for this compound.

Caption: Troubleshooting workflow for inconsistent results.

Technical Support Center: A Generalized Framework for Refining Dosage and Administration Routes of Novel Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search for specific dosage and administration data for Chlorantholide E in animal models did not yield any published research. Therefore, this technical support center provides a generalized framework and best-practice guidelines for researchers, scientists, and drug development professionals working with novel compounds in preclinical animal studies. The following information is synthesized from established methodologies in toxicology and pharmacology and should be adapted to the specific characteristics of the investigational compound.

Frequently Asked Questions (FAQs)

Q1: How should I determine the starting dose for a first-in-animal (acute toxicity) study?

A1: For a compound with unknown toxicity, a "limit test" is often recommended as a starting point. This involves administering a high dose (e.g., 2000 or 5000 mg/kg) to a small group of animals. If no mortality or serious toxicity is observed, the LD50 (median lethal dose) can be considered to be above this limit, and dose-ranging studies can proceed with lower doses. Alternatively, a "pyramiding test" can be used, where a small number of animals receive successively increasing doses on alternate days.

Q2: What are the key factors to consider when selecting a route of administration?

A2: The choice of administration route is critical and depends on several factors, including the physicochemical properties of the compound (e.g., solubility), the intended clinical application, and the desired pharmacokinetic profile. Common routes include oral (PO), intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and intramuscular (IM). For compounds with expected low oral bioavailability, parenteral routes like IV or IP are often preferred in initial studies to ensure systemic exposure. The chosen route for preclinical toxicology studies should ideally be the same as the intended route for human administration.

Q3: What are the typical animal models used in preclinical toxicology and pharmacokinetic studies?

A3: Rodents (mice and rats) are the most common species for initial preclinical studies due to their well-characterized biology, small size, and cost-effectiveness. Regulatory guidelines often require testing in two mammalian species: one rodent and one non-rodent (e.g., rabbit, dog, or non-human primate). The selection of the most appropriate species should consider physiological and metabolic similarities to humans for the compound .

Q4: How can I translate an effective dose from an animal model to a human equivalent dose (HED)?

A4: Dose translation from animal studies to humans is typically based on body surface area (BSA) scaling. The FDA provides guidance and conversion factors for calculating the HED from doses found to be effective in animal models. This is a critical step in determining a safe starting dose for first-in-human clinical trials.

Troubleshooting Guide

Issue: No observable effect at the expected therapeutic dose.

  • Possible Cause: Poor bioavailability via the chosen administration route (especially oral). The compound may be rapidly metabolized or poorly absorbed.

  • Solution:

    • Switch to an administration route with higher bioavailability, such as intravenous (IV) or intraperitoneal (IP), to confirm systemic exposure and efficacy.

    • Perform a dose-response study to determine the optimal therapeutic dose.

    • Conduct a pharmacokinetic (PK) study to analyze plasma concentrations and understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

    • Increase the dosing frequency based on the compound's expected half-life.

Issue: Inflammation or irritation at the injection site (IP or SC routes).

  • Possible Cause: The vehicle (e.g., high concentration of DMSO or ethanol) is causing local tissue irritation. The pH of the formulation may be outside the physiological range.

  • Solution:

    • Reduce the concentration of organic solvents in the vehicle to the lowest possible level that maintains solubility.

    • Check the pH of the final formulation and adjust it to a physiological range (pH 7.2-7.4) if necessary.

    • Alternate injection sites if multiple injections are required.

    • Consider a different, less irritating vehicle or a different route of administration.

Issue: High variability in results between animals in the same dose group.

  • Possible Cause: Inconsistent administration technique (e.g., improper oral gavage, variable injection depth). Formulation instability leading to inconsistent dosing.

  • Solution:

    • Ensure all personnel are thoroughly trained and standardized on the administration procedures.

    • Prepare fresh formulations daily and ensure they are homogenous (e.g., by vortexing or sonicating) before each administration.

    • For oral gavage, standardize the fasting and feeding schedule for the animals, as food can affect absorption.

Issue: Unexpected signs of toxicity (e.g., weight loss, lethargy) not seemingly related to the compound's known mechanism.

  • Possible Cause: The formulation vehicle itself may be causing toxicity, especially at high concentrations of organic solvents like DMSO.

  • Solution:

    • Run a vehicle-only control group to assess the toxicity of the formulation vehicle.

    • Reduce the concentration of the organic solvent in the vehicle.

    • Explore alternative, less toxic vehicles or formulation strategies (e.g., suspensions, emulsions).

Data Presentation: Standard Injection Volumes and Needle Sizes

The following table provides generally accepted maximum injection volumes for common administration routes in different animal models. Adherence to these guidelines is crucial to avoid adverse effects.

SpeciesRouteMaximum VolumeRecommended Needle Gauge
Mouse IV 5 mL/kg (bolus)27-30 G
IP 10 mL/kg25-27 G
SC 10 mL/kg25-27 G
IM 0.05 mL/site27-30 G
PO 10 mL/kg20-22 G (gavage)
Rat IV 5 mL/kg (bolus)23-25 G
IP 10 mL/kg23-25 G
SC 5 mL/kg23-25 G
IM 0.1 mL/site25-27 G
PO 10 mL/kg18-20 G (gavage)
Rabbit IV 1-5 mL/kg (bolus)22-25 G
IP 20 mL/kg21-23 G
SC 5 mL/kg22-25 G
IM 0.5 mL/site22-25 G

Technical Support Center: Minimizing Off-Target Effects of Chlorantholide E and Related Lindenane Sesquiterpenoid Dimers in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and navigate common challenges when working with Chlorantholide E and other lindenane sesquiterpenoid dimers in cellular assays. Due to the limited specific data available for this compound, this guide leverages information on the closely related and well-studied compound, Shizukaol D, as a representative of this class of natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound belongs to the lindenane class of sesquiterpenoid dimers, which are natural products isolated from plants of the Chloranthus genus. This class of compounds has demonstrated a range of biological activities, including anti-inflammatory and anticancer effects. While specific data on this compound is limited, related compounds like Shizukaol D have been shown to induce apoptosis and modulate key signaling pathways in cancer cells.

Q2: What are the primary known cellular targets and mechanisms of action for lindenane sesquiterpenoid dimers like Shizukaol D?

Shizukaol D, a representative lindenane sesquiterpenoid dimer, has been shown to exert its effects through multiple mechanisms:

  • Induction of Apoptosis: It can trigger programmed cell death in cancer cells.

  • Modulation of Wnt Signaling: Shizukaol D has been observed to attenuate the Wnt signaling pathway, which is often dysregulated in cancer.

  • Activation of AMPK: It can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Q3: What are common off-target effects to consider when working with this compound and related compounds?

As with many natural products, off-target effects are a key consideration. Potential off-target effects for lindenane sesquiterpenoid dimers may include:

  • General Cytotoxicity: At higher concentrations, these compounds may exhibit broad cytotoxicity that is not specific to their intended target.

  • Mitochondrial Dysfunction: Shizukaol D has been shown to induce mitochondrial dysfunction, which could be an off-target effect in certain experimental contexts.

  • Interference with Assay Readouts: Natural products can sometimes interfere with assay components, such as fluorescent or luminescent reporters, leading to false-positive or false-negative results.

Q4: How can I determine if the observed cellular phenotype is an on-target or off-target effect of this compound?

Distinguishing between on-target and off-target effects is crucial. A multi-pronged approach is recommended:

  • Dose-Response Analysis: A classic pharmacological principle, the observed phenotype should correlate with the concentration of the compound in a dose-dependent manner.

  • Use of Structurally Unrelated Inhibitors: If available, using an inhibitor with a different chemical structure that targets the same pathway can help confirm that the observed effect is on-target.

  • Rescue Experiments: If possible, overexpressing the target protein may rescue the phenotype, indicating an on-target effect.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify that the compound is binding to its intended target within the cell.

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Cell Viability Assays

Possible Cause: High variability in assays like MTT, MTS, or CellTiter-Glo can be caused by several factors when working with natural products.

Troubleshooting Steps:

  • Ensure Compound Solubility:

    • Protocol: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Ensure the final solvent concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

    • Rationale: Poor solubility can lead to inconsistent concentrations in your assay wells.

  • Check for Compound Precipitation:

    • Protocol: Visually inspect the wells under a microscope after adding the compound to the media.

    • Rationale: Precipitation will lead to inaccurate dosing and high variability.

  • Optimize Cell Seeding Density:

    • Protocol: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. Ensure even cell distribution when plating.

    • Rationale: Inconsistent cell numbers per well is a major source of variability.

  • Mitigate Edge Effects:

    • Protocol: Avoid using the outer wells of 96-well plates for treatment, or fill them with sterile PBS or media to minimize evaporation.

    • Rationale: Evaporation can concentrate the compound and affect cell growth, leading to "edge effects."

Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency

Possible Cause: A compound may show high potency in a biochemical assay but weaker activity in a cellular assay.

Troubleshooting Steps:

  • Assess Cell Permeability:

    • Protocol: Use computational models (e.g., based on Lipinski's rule of five) to predict permeability or perform experimental assays like the parallel artificial membrane permeability assay (PAMPA).

    • Rationale: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Evaluate Compound Stability in Culture Media:

    • Protocol: Incubate the compound in your cell culture medium for the duration of your experiment and then analyze its integrity using methods like HPLC or LC-MS.

    • Rationale: The compound may be degrading in the complex environment of the cell culture medium.

  • Consider the Impact of High Intracellular ATP:

    • Protocol: If targeting a kinase, be aware that biochemical assays are often performed at low ATP concentrations, while intracellular ATP levels are much higher (millimolar range).

    • Rationale: High cellular ATP can outcompete ATP-competitive inhibitors, leading to lower apparent potency in cells.

Issue 3: Suspected Interference with Assay Readout

Possible Cause: The compound may be directly interfering with the assay technology (e.g., fluorescence or luminescence).

Troubleshooting Steps:

  • Perform a Cell-Free Assay Control:

    • Protocol: Run the assay in the absence of cells but with the compound and all assay reagents.

    • Rationale: This will determine if the compound itself quenches or contributes to the signal.

  • Use an Orthogonal Assay:

    • Protocol: Confirm your findings using a different assay that measures a similar endpoint but with a different detection method (e.g., confirm a decrease in viability from a luminescence-based assay with a colorimetric assay or direct cell counting).

    • Rationale: Consistent results across different assay platforms increase confidence that the observed effect is biological and not an artifact of interference.

Quantitative Data

The following tables summarize key quantitative data for representative lindenane sesquiterpenoid dimers in various cellular assays. This data can be used as a reference for designing experiments with this compound.

Table 1: Anticancer Activity of Lindenane Sesquiterpenoid Dimers

CompoundCell LineAssay TypeIC50 (µM)Reference
Shizukaol DSMMC-7721 (Liver Cancer)Cytotoxicity8.82 ± 1.66[1]
Sarglaroid BMCF-7 (Breast Cancer)Proliferation5.4[1][2]
Sarglaroid BMDA-MB-231 (Breast Cancer)Proliferation10.2[1][2]
Sarglaroid CMCF-7 (Breast Cancer)Proliferation7.8[1][2]
Sarglaroid CMDA-MB-231 (Breast Cancer)Proliferation9.1[1][2]

Table 2: Anti-Inflammatory Activity of Lindenane Sesquiterpenoid Dimers

CompoundCell LineAssay TypeIC50 (µM)Reference
Chloranholide (analogue 21)BV-2 (Microglia)NO Production3.18[3]
Chloranholide (analogue 22)BV-2 (Microglia)NO Production5.62[3]
Chloranholide (analogue 23)BV-2 (Microglia)NO Production4.29[3]
Chlotrichene DRAW 264.7 (Macrophage)NO Production12.26 ± 2.43[4]
Sarglaroid ARAW 264.7 (Macrophage)NO Production19.8 ± 1.06[1][2]
Sarglaroid MRAW 264.7 (Macrophage)NO Production10.7 ± 0.25[1][2]

Experimental Protocols

Protocol 1: Apoptosis Assay using Annexin V Staining

This protocol is for detecting apoptosis by flow cytometry.[5][6][7][8]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Binding Buffer (provided in the kit)

  • Propidium Iodide (PI) solution (provided in the kit)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time. Include a vehicle-treated control.

  • Harvest cells by trypsinization and collect the supernatant containing floating cells.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Protocol 2: Wnt Signaling Luciferase Reporter Assay

This protocol is for measuring the activity of the Wnt/β-catenin signaling pathway.[9][10][11][12][13]

Materials:

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • A control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)

  • Transfection reagent

  • Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System)

  • Luminometer

Procedure:

  • Seed cells in a 24-well plate.

  • Co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium and treat the cells with this compound at various concentrations. Include a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) and a vehicle control.

  • Incubate for the desired treatment time (e.g., 24 hours).

  • Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

  • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Protocol 3: Western Blot for AMPK Activation

This protocol is for detecting the phosphorylation of AMPK as a marker of its activation.[14]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time. Include a positive control (e.g., AICAR or metformin) and a vehicle control.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against total AMPKα for normalization.

Visualizations

experimental_workflow cluster_phenotypic Phenotypic Observation cluster_on_target On-Target Validation cluster_off_target Off-Target Investigation phenotype Observe Cellular Phenotype (e.g., Decreased Viability) dose_response Dose-Response Curve phenotype->dose_response Validate assay_interference Assay Interference Control phenotype->assay_interference Rule out orthogonal_inhibitor Structurally Unrelated Inhibitor dose_response->orthogonal_inhibitor rescue Rescue Experiment orthogonal_inhibitor->rescue target_engagement Target Engagement Assay (CETSA) rescue->target_engagement orthogonal_assay Orthogonal Assay assay_interference->orthogonal_assay cytotoxicity General Cytotoxicity Profile orthogonal_assay->cytotoxicity

Caption: Troubleshooting workflow for validating cellular phenotypes.

wnt_pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Nucleus Nucleus Beta_Catenin->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Shizukaol_D Shizukaol D Shizukaol_D->Beta_Catenin Reduces Levels

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory effect of Shizukaol D.

ampk_pathway Cellular_Stress Cellular Stress (e.g., Low Nutrients) AMP_ATP_Ratio Increased AMP/ATP Ratio Cellular_Stress->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates Thr172 p_AMPK p-AMPK (Active) AMPK->p_AMPK Downstream_Targets Downstream Targets (e.g., ACC, mTORC1) p_AMPK->Downstream_Targets Phosphorylates Metabolic_Outcomes Metabolic Outcomes (e.g., Increased Catabolism, Decreased Anabolism) Downstream_Targets->Metabolic_Outcomes Shizukaol_D Shizukaol D Shizukaol_D->p_AMPK Promotes

Caption: AMPK activation pathway and the promoting effect of Shizukaol D.

References

Navigating Resistance to Cembrane Diterpenoids in Cancer Therapy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Chlorantholide E" is not found in the current scientific literature as a recognized agent in cancer research. It is likely that this name is a variant or misspelling of a compound belonging to the cembrane diterpenoid class, which are natural products isolated from soft corals of the genera Sarcophyton and Sinularia. These compounds have demonstrated cytotoxic and anti-cancer properties. This technical support center provides troubleshooting guides and FAQs for researchers encountering resistance to cembrane diterpenoids in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of action for cembrane diterpenoids in cancer cells?

A1: Cembrane diterpenoids exhibit a range of anti-cancer activities. Their primary mechanisms of action often involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and disruption of key signaling pathways essential for cancer cell survival. Some studies suggest that they can enhance the activity of detoxification enzymes, which may contribute to their overall anti-carcinogenic effects.

Q2: My cancer cell line is showing reduced sensitivity to the cembrane diterpenoid I am testing. What are the potential general mechanisms of resistance?

A2: Resistance to natural product-based chemotherapeutics can arise from several factors. Common mechanisms include:

  • Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, reducing its intracellular concentration and efficacy.

  • Alteration of the Drug Target: Mutations or changes in the expression of the protein targeted by the cembrane diterpenoid can prevent the drug from binding effectively.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate alternative signaling pathways to bypass the inhibitory effects of the drug and promote survival.

  • Enhanced DNA Damage Repair: If the compound induces DNA damage, cancer cells may enhance their DNA repair mechanisms to counteract the drug's effects.

  • Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.

Q3: Are there any known combination therapies that can overcome resistance to cembrane diterpenoids?

A3: While specific combination therapies for cembrane diterpenoids are still under investigation, general strategies for overcoming drug resistance are applicable. Combining the cembrane diterpenoid with an inhibitor of ABC transporters, for instance, could increase its intracellular accumulation. Similarly, co-administration with an inhibitor of a known pro-survival pathway that is activated upon treatment could re-sensitize the cells to the primary drug.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Decreased cell death observed after treatment with a cembrane diterpenoid. 1. Development of acquired resistance. 2. Suboptimal drug concentration. 3. Cell line contamination or misidentification.1. Perform a dose-response curve to confirm the IC50 value. 2. Verify the identity of the cell line using short tandem repeat (STR) profiling. 3. Investigate common resistance mechanisms (see below).
Increased expression of ABC transporters (e.g., P-glycoprotein) in treated cells. The cembrane diterpenoid is a substrate for efflux pumps.1. Co-treat with a known ABC transporter inhibitor (e.g., verapamil, tariquidar) to assess if sensitivity is restored. 2. Use a fluorescent substrate of the transporter to confirm increased pump activity.
No change in the expression or activity of the presumed target protein. 1. The compound may have an alternative or off-target mechanism of action. 2. The antibody or assay used for target validation is not optimal.1. Validate the target engagement using a different method (e.g., thermal shift assay, immunoprecipitation-mass spectrometry). 2. Perform an unbiased screen (e.g., RNA-seq, proteomics) to identify differentially expressed genes or proteins upon treatment.
Activation of a pro-survival pathway (e.g., Akt, ERK) upon treatment. The cancer cells are compensating for the drug-induced stress by activating survival signals.1. Profile the activation of key survival pathways using western blotting or phospho-protein arrays. 2. Test the synergistic effect of combining the cembrane diterpenoid with an inhibitor of the activated pathway.

Key Experimental Protocols

MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of a cembrane diterpenoid.

Methodology:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the cembrane diterpenoid (e.g., 0.01 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

Technical Support Center: Enhancing the Bioavailability of Chlorantholide E for In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo application of Chlorantholide E, a sesquiterpenoid lactone. Due to the limited specific data on this compound, the guidance provided is based on established strategies for enhancing the bioavailability of poorly water-soluble natural products, particularly other sesquiterpenoid lactones.

Frequently Asked Questions (FAQs)

Q1: We are observing poor efficacy of this compound in our animal models despite a high dose. What could be the underlying issue?

A1: Poor in vivo efficacy of this compound, a sesquiterpenoid lactone, is often linked to its low bioavailability. Sesquiterpenoid lactones are frequently characterized by poor water solubility, which limits their dissolution in gastrointestinal fluids and subsequent absorption. This can lead to sub-therapeutic concentrations at the target site. It is crucial to assess the formulation's ability to enhance the solubility and absorption of the compound.

Q2: What is the first step in troubleshooting the poor bioavailability of this compound?

A2: The first step is to characterize the physicochemical properties of your this compound sample, specifically its aqueous solubility and permeability. This will help in classifying it according to the Biopharmaceutics Classification System (BCS). Most sesquiterpenoid lactones fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). This classification will guide the selection of the most appropriate bioavailability enhancement strategy.

Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to improve the bioavailability of poorly water-soluble drugs. These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Micronization and nanosuspension increase the surface area for dissolution.

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can significantly improve dissolution.

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.

  • Chemical Modifications:

    • Prodrugs: Synthesizing a more soluble derivative that converts to the active compound in vivo.

Troubleshooting Guides

Issue 1: Low and Variable Oral Absorption of this compound
Potential Cause Troubleshooting Steps Expected Outcome
Poor aqueous solubility 1. Determine the aqueous solubility of this compound. 2. Employ solubility enhancement techniques such as the preparation of solid dispersions or lipid-based formulations.Increased dissolution rate and concentration of this compound in gastrointestinal fluids.
Insufficient dissolution rate 1. Reduce the particle size of the drug powder through micronization or nanosuspension. 2. Formulate as an amorphous solid dispersion.Faster dissolution of the drug, leading to improved absorption.
First-pass metabolism 1. Investigate the metabolic stability of this compound in liver microsomes. 2. Consider co-administration with a metabolic inhibitor (for research purposes) or developing a formulation that promotes lymphatic transport (e.g., lipid-based formulations).Reduced pre-systemic metabolism and increased systemic exposure.
Efflux by transporters (e.g., P-glycoprotein) 1. Conduct in vitro transport studies using cell lines like Caco-2

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Chlorahololide D and Paclitaxel on Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of the natural sesquiterpenoid dimer, Chlorahololide D, and the widely used chemotherapeutic agent, paclitaxel, on breast cancer cells. The information presented is based on available preclinical data and aims to offer an objective overview to inform further research and drug development efforts.

Executive Summary

Both Chlorahololide D and paclitaxel exhibit cytotoxic effects against breast cancer cells by inducing apoptosis and causing cell cycle arrest. However, they operate through distinct molecular mechanisms, suggesting different potential therapeutic applications and strategies. Paclitaxel, a microtubule stabilizer, induces potent cytotoxicity across a broad range of breast cancer cell lines with a well-established mechanism of action. Chlorahololide D, a lindenane-type sesquiterpenoid, demonstrates significant cytotoxic activity, particularly in MCF-7 cells, by modulating apoptosis-related proteins and the FAK signaling pathway. This guide presents a side-by-side comparison of their in vitro efficacy, mechanisms of action, and the experimental protocols used to elucidate these effects.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for Chlorahololide D and paclitaxel in various breast cancer cell lines. Lower IC50 values indicate greater potency.

CompoundBreast Cancer Cell LineIC50 ValueCitation
Chlorahololide D MCF-76.7 µM
Paclitaxel MCF-73.5 µM, ~0.01 µM[1]
MDA-MB-2310.3 µM
SKBR34 µM
BT-47419 nM
Cal51Low nM range[2]

Note: IC50 values for paclitaxel can vary significantly depending on the experimental conditions and the specific clone of the cell line used.

Mechanisms of Action

Chlorahololide D

Chlorahololide D induces apoptosis in MCF-7 breast cancer cells by regulating the expression of key apoptosis-related proteins, Bcl-2 and Bax. It also causes cell cycle arrest at the G2 phase. Furthermore, Chlorahololide D has been shown to inhibit cell migration by modulating the Focal Adhesion Kinase (FAK) signaling pathway.

Paclitaxel

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis. Paclitaxel-induced apoptosis is a complex process involving the activation of various signaling pathways, including the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.

Signaling Pathways

The signaling pathways affected by Chlorahololide D and paclitaxel are visualized below.

Chlorahololide_D_Signaling Chlorahololide D Chlorahololide D FAK Pathway FAK Pathway Chlorahololide D->FAK Pathway Inhibits Bcl-2 Bcl-2 Chlorahololide D->Bcl-2 Downregulates Bax Bax Chlorahololide D->Bax Upregulates G2 Arrest G2 Arrest Chlorahololide D->G2 Arrest Cell Migration Cell Migration FAK Pathway->Cell Migration Regulates Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Chlorahololide D Signaling Pathway in Breast Cancer Cells.

Paclitaxel_Signaling Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Bcl-2 Bcl-2 Paclitaxel->Bcl-2 Phosphorylates/Inactivates G2/M Arrest G2/M Arrest Microtubules->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Bcl-2->Apoptosis Inhibits

Caption: Paclitaxel Signaling Pathway in Breast Cancer Cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Chlorahololide D or paclitaxel and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (4h) C->D E Add DMSO D->E F Measure Absorbance (570nm) E->F G Calculate IC50 F->G

Caption: MTT Assay Experimental Workflow.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed breast cancer cells in 6-well plates and treat with Chlorahololide D or paclitaxel for the indicated time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Treat breast cancer cells with the test compound for the desired duration.

  • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect the expression levels of specific proteins like Bcl-2 and Bax.

Protocol:

  • Lyse treated and untreated breast cancer cells in RIPA buffer to extract total protein.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Western_Blot_Workflow A Protein Extraction B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Chlorantholide E

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Chlorantholide E. This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), operational plans for handling, and proper disposal methods to ensure the safe and effective use of this compound.

Personal Protective Equipment (PPE)

When handling this compound, a range of personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE for various stages of handling.

Body Part Required PPE Standard/Specification Rationale
Hands Chemical-resistant gloves (e.g., Nitrile)EN 374To prevent skin contact and absorption.
Eyes Tightly fitting safety goggles or a face shieldANSI Z87.1 / EN 166To protect against splashes, dust, and aerosols.
Respiratory Full-face respirator with appropriate cartridgesNIOSH or equivalentRequired if exposure limits are exceeded, or if dusts or aerosols are generated.
Body Long-sleeved laboratory coat or chemical-resistant suitEN ISO 27065To protect skin from contamination.
Feet Closed-toe shoesN/ATo protect feet from spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal Receiving Receiving: Inspect container for damage. Verify label. Storage Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. Receiving->Storage Preparation Preparation: Work in a designated area (e.g., fume hood). Don appropriate PPE. Storage->Preparation Experiment Experimentation: Handle with care to avoid dust/aerosol formation. Avoid contact with skin and eyes. Preparation->Experiment Decontamination Decontamination: Clean work surfaces and equipment. Dispose of contaminated PPE as hazardous waste. Experiment->Decontamination Waste_Collection Waste Collection: Collect waste in a labeled, sealed container. Decontamination->Waste_Collection Final_Disposal Final Disposal: Dispose of as hazardous waste according to local regulations. Waste_Collection->Final_Disposal

Caption: Workflow for Safe Handling of this compound

Detailed Handling and Disposal Procedures

Receiving and Storage: Upon receiving a shipment of this compound, visually inspect the container for any signs of damage or leakage. Verify that the container is properly labeled. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials. The container should always be kept tightly closed when not in use.

Handling and Use: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation. Before handling, don the appropriate personal protective equipment as detailed in the table above. Care should be taken to avoid the formation of dust and aerosols. Avoid direct contact with skin and eyes.

First Aid Measures: In the event of accidental exposure, follow these first-aid measures:

  • After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • After skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.